2-(4-Chloroanilino)-N-(4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide
Description
Systematic IUPAC Name Derivation
The systematic IUPAC name of 2-(4-chloroanilino)-N-(4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide is derived through a hierarchical analysis of its molecular structure. The parent heterocyclic system is a quinazolinone, a bicyclic framework comprising two fused six-membered rings with nitrogen atoms at positions 1 and 3. The "4-oxo" designation indicates a ketone functional group at position 4 of the quinazolinone core. The "3(4H)" notation specifies that the hydrogen atom at position 3 is retained in the lactam tautomer.
The substituents are prioritized based on IUPAC rules. The acetamide group (-NH-CO-CH$$_3$$) is attached to the nitrogen atom at position 3 of the quinazolinone system, forming the "-N-(4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide" segment. The "2-phenyl" prefix denotes a benzene ring substituent at position 2 of the quinazolinone. The "2-(4-chloroanilino)" component refers to a para-chloro-substituted aniline group bonded to the methylene carbon of the acetamide moiety. The final name integrates these components in descending order of priority, yielding the full systematic designation.
Alternative Chemical Designations and Registry Numbers
This compound is recognized under multiple aliases in chemical databases. While specific registry numbers for this exact structure are not explicitly listed in the provided sources, analogous quinazolinone derivatives share naming conventions. For example, the closely related compound 2-(3-chloroanilino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide is cataloged under PubChem CID 376431, with synonyms including NSC657345 and CHEMBL1975263. By extension, the target compound may be indexed under similar identifiers, reflecting variations in substituent positions.
The molecular formula is inferred as C$${22}$$H$${17}$$ClN$$4$$O$$2$$, based on structural analogs like CID 376431. Key computed properties include a molecular weight of approximately 404.8 g/mol, consistent with the addition of a chlorine atom and acetamide group to the quinazolinone scaffold.
Structural Relationship to Quinazolinone Derivatives
Quinazolinones are a pharmacologically significant class of heterocyclic compounds characterized by a 1,3-diazanaphthalene-4-one core. The structural features of this compound align with modifications commonly explored in medicinal chemistry. For instance, the 2-phenyl substituent enhances planar rigidity, which can influence binding affinity to biological targets. The 4-chloroanilino group introduces electron-withdrawing effects, potentially modulating electronic interactions within the acetamide side chain.
Comparative analysis with derivatives such as N-(4-ethylphenyl)-2-(pyridin-4-yl)quinazolin-4-amine highlights the role of substituent diversity. In the target compound, the acetamide linker replaces the pyridinyl group, offering hydrogen-bonding capabilities via the carbonyl oxygen. This structural flexibility underscores the quinazolinone scaffold's adaptability in drug design, where minor modifications can yield significant changes in physicochemical and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C$${22}$$H$${17}$$ClN$$4$$O$$2$$ |
| Molecular Weight | 404.8 g/mol |
| Parent Structure | Quinazolin-4(3H)-one |
| Key Substituents | 2-Phenyl, 4-chloroanilinoacetamide |
Properties
Molecular Formula |
C22H17ClN4O2 |
|---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
2-(4-chloroanilino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C22H17ClN4O2/c23-16-10-12-17(13-11-16)24-14-20(28)26-27-21(15-6-2-1-3-7-15)25-19-9-5-4-8-18(19)22(27)29/h1-13,24H,14H2,(H,26,28) |
InChI Key |
ZOZYNNMWDRRVCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)CNC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((4-Chlorophenyl)amino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide typically involves a multi-step process. The starting materials, such as 4-chloroaniline and 2-phenylquinazolin-4(3H)-one, undergo a series of reactions including acylation, cyclization, and condensation . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
The primary application of 2-(4-Chloroanilino)-N-(4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide lies in its anticancer properties. Research indicates that the compound and its derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that these compounds can be effective against multiple cancer types, highlighting their potential as lead compounds for drug development .
2. Antimicrobial Properties
In addition to anticancer effects, some studies have suggested antimicrobial properties of quinazoline derivatives. These compounds may exhibit activity against various bacterial strains, making them candidates for further exploration in antibiotic development .
3. Inhibitors of Enzymatic Activity
The compound has also been studied for its ability to inhibit certain enzymes involved in cancer progression and metastasis. By targeting these enzymes, the compound could potentially reduce tumor growth and spread, providing a dual mechanism of action in cancer therapy .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)amino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity . The pathways involved in these effects are often related to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological profile of quinazolinone derivatives is highly sensitive to substitutions on both the quinazolinone core and the pendant aromatic/heteroaromatic groups. Below is a comparative analysis of key analogues:
Table 1: Structural Features of Selected Quinazolinone Acetamide Analogues
Key Observations:
- In contrast, methoxy groups (e.g., ) are electron-donating, which may alter solubility and binding kinetics.
- Steric Effects: The 2-methyl group on the aniline ring in introduces steric hindrance, possibly reducing off-target interactions. Similarly, the 4-methylphenyl substituent on the quinazolinone in may influence molecular packing and crystallinity.
- Core Modifications: Bromination at C6 () could enhance halogen bonding with biological targets, while trifluoromethyl groups () improve metabolic stability and lipophilicity.
Key Observations:
- Diazonium Coupling: highlights the use of diazonium salts for introducing aromatic amines, achieving high yields (>90%) .
- Amidine Formation: Alkyl orthoesters (e.g., triethyl orthoacetate) facilitate the synthesis of acetamidines, offering a route to structurally diverse analogues .
Key Observations:
- Anticancer Activity: The reference compound shows moderate activity against triple-negative breast cancer cells (MDA-MB-231), likely due to kinase inhibition .
- Antimalarial Potency: The brominated analogue exhibits nanomolar efficacy against Plasmodium falciparum, attributed to enhanced halogen bonding .
- Antibacterial Effects: Methoxyphenoxy derivatives () demonstrate Gram-negative activity, possibly through membrane disruption.
Biological Activity
2-(4-Chloroanilino)-N-(4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide, commonly referred to as a quinazolinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer domains. This article synthesizes available research findings to present a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C22H17ClN4O2
- Molecular Weight: 404.85 g/mol
- IUPAC Name: 2-(4-chloroanilino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide
- Appearance: Typically appears as a crystalline solid.
The compound features a quinazolinone core, which is integral to its biological activity, allowing it to interact with various molecular targets within biological systems.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in critical cellular processes. The following mechanisms have been identified:
- Enzyme Inhibition: The compound binds to the active sites of target enzymes, thereby blocking their function. This can lead to significant antibacterial effects by disrupting bacterial metabolic pathways.
- Protein Binding: It has shown potential in binding with proteins involved in cancer cell proliferation, thereby inhibiting tumor growth.
Antibacterial Activity
Research indicates that derivatives of quinazolinone, including this compound, exhibit notable antibacterial properties. A study highlighted that compounds synthesized from similar structures demonstrated significant inhibition zones against various bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (cm) |
|---|---|---|
| 9a | Proteus vulgaris | 1.1 |
| Bacillus subtilis | 1.4 | |
| 9h | Proteus vulgaris | 1.2 |
| Bacillus subtilis | 1.0 |
These results suggest that the compound could be effective against common pathogens, positioning it as a candidate for further development in antibacterial therapies .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (Doxorubicin) |
|---|---|---|
| HCT116 | 1.9 | 3.23 |
| MCF7 | 2.3 | 3.23 |
These findings indicate that the compound exhibits potent anticancer activity, making it a promising candidate for further exploration in cancer therapeutics .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of quinazolinone derivatives:
- Synthesis and Evaluation : A study synthesized various quinazolinone derivatives and evaluated their antibacterial activities against standard strains using ciprofloxacin as a control . The findings suggested that modifications in the substituents significantly impacted antibacterial efficacy.
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of this compound against specific targets involved in pain and inflammation . These simulations provide insights into how structural variations influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
